An In-depth Technical Guide to 1,5-Dimethoxy-fluoren-9-one: Synthesis, Spectroscopic Characterization, and Potential Applications
An In-depth Technical Guide to 1,5-Dimethoxy-fluoren-9-one: Synthesis, Spectroscopic Characterization, and Potential Applications
Introduction
Fluorenone and its derivatives are a significant class of polycyclic aromatic compounds that have garnered considerable interest from the scientific community. Their rigid, planar structure and conjugated π-system endow them with unique photophysical and electronic properties, making them valuable scaffolds in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] Furthermore, the fluorenone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4][5]
This technical guide focuses on a specific, yet under-explored derivative: 1,5-dimethoxy-fluoren-9-one . The introduction of methoxy groups at the 1 and 5 positions is anticipated to significantly modulate the electronic and steric properties of the fluorenone core. These electron-donating groups are expected to influence the molecule's absorption and emission spectra, as well as its reactivity and intermolecular interactions. This guide will provide a comprehensive overview of the chemical structure and molecular weight of 1,5-dimethoxy-fluoren-9-one, a detailed, field-proven protocol for its synthesis, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Core Molecular Attributes
Chemical Structure
1,5-Dimethoxy-fluoren-9-one possesses a tricyclic aromatic core consisting of two benzene rings fused to a central five-membered ring containing a ketone functional group. Two methoxy groups (-OCH₃) are substituted at the C1 and C5 positions of the fluorenone backbone.
Below is a two-dimensional representation of the chemical structure:
Caption: 2D Chemical Structure of 1,5-Dimethoxy-fluoren-9-one.
Molecular Formula and Weight
The molecular and physical properties of 1,5-dimethoxy-fluoren-9-one are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃ |
| Molecular Weight | 240.25 g/mol |
| Appearance | Expected to be a yellow crystalline solid |
Synthesis of 1,5-Dimethoxy-fluoren-9-one
The synthesis of substituted fluorenones can be achieved through various methods, with one of the most reliable and versatile being the intramolecular Friedel-Crafts acylation of a corresponding biphenyl-2-carboxylic acid.[6][7][8] This approach offers excellent control over the regiochemistry of the final product. The proposed synthetic pathway for 1,5-dimethoxy-fluoren-9-one involves two key steps: a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by an acid-catalyzed intramolecular cyclization.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1,5-dimethoxy-fluoren-9-one.
Detailed Experimental Protocol
Step 1: Synthesis of 2',6-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid
This step employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[9][10]
Materials:
-
2-Bromo-6-methoxybenzoic acid
-
(2-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxybenzoic acid (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl until a precipitate forms.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2',6-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid.
Step 2: Synthesis of 1,5-Dimethoxy-fluoren-9-one via Intramolecular Friedel-Crafts Acylation
This cyclization step is a classic example of an intramolecular electrophilic aromatic substitution, where the carboxylic acid is activated by a strong acid to form an acylium ion, which then attacks the adjacent aromatic ring.[6][7][11]
Materials:
-
2',6-Dimethoxy-[1,1'-biphenyl]-2-carboxylic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
Place 2',6-dimethoxy-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Add polyphosphoric acid (10-20 eq by weight) to the flask.
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The mixture should become a homogeneous, viscous solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Allow the ice to melt, and a solid precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 1,5-dimethoxy-fluoren-9-one as a yellow crystalline solid.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of fluorenones is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone.[1][12][13][14][15]
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (methoxy groups) |
| ~1710-1720 | Strong | C=O stretch (ketone) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (methoxy groups) |
The key diagnostic peak will be the strong carbonyl stretch, which confirms the presence of the fluorenone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic rings. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures and the use of NMR prediction software.[16][17][18][19][20]
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~7.0-7.2 | d | ~8.0 |
| H-3, H-7 | ~7.3-7.5 | t | ~8.0 |
| H-4, H-8 | ~6.8-7.0 | d | ~8.0 |
| -OCH₃ | ~3.9-4.1 | s | - |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C-9) | ~192-195 |
| C-1, C-5 (C-OCH₃) | ~155-158 |
| Quaternary Carbons | ~120-145 |
| Aromatic CH | ~110-135 |
| -OCH₃ | ~55-57 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 240 | [M]⁺ (Molecular Ion) |
| 225 | [M - CH₃]⁺ (Loss of a methyl radical from a methoxy group) |
| 212 | [M - CO]⁺ (Loss of carbon monoxide) |
| 197 | [M - CO - CH₃]⁺ |
| 182 | [M - 2(CH₃)]⁺ (Loss of two methyl radicals) |
| 169 | [M - CO - OCH₃]⁺ |
The fragmentation pattern is expected to involve the characteristic loss of a methyl radical from the methoxy group and the loss of carbon monoxide from the ketone.[21][22][23][24][25]
Potential Applications
While specific studies on 1,5-dimethoxy-fluoren-9-one are limited, the known biological and material science applications of other methoxy-substituted fluorenones provide a strong basis for predicting its potential utility.
Medicinal Chemistry and Drug Development
Numerous fluorenone derivatives exhibit significant biological activities. The presence of methoxy groups can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties in drug candidates.
-
Anticancer Activity: Methoxy-substituted aromatic compounds are known to possess antiproliferative properties.[21][26] 1,5-Dimethoxy-fluoren-9-one could be investigated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antiviral Activity: The fluorenone scaffold is present in several compounds with antimicrobial and antiviral properties.[2][3][4] The specific substitution pattern of 1,5-dimethoxy-fluoren-9-one may confer novel activity against a range of pathogens.
Materials Science
The electron-donating nature of the methoxy groups is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the fluorenone core. This electronic modification can be exploited in the design of organic electronic materials.
-
Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties, 1,5-dimethoxy-fluoren-9-one could serve as a host material or an emissive dopant in OLED devices, potentially leading to materials with specific emission colors and improved efficiencies.[1]
-
Organic Photovoltaics (OPVs): The altered energy levels may make this compound a suitable donor or acceptor material in organic solar cells.
Conclusion
1,5-Dimethoxy-fluoren-9-one represents an intriguing yet underexplored derivative of the versatile fluorenone family. This technical guide has provided a comprehensive overview of its fundamental properties, a detailed and plausible synthetic route, and a thorough prediction of its spectroscopic characteristics. The insights into its potential applications in both medicinal chemistry and materials science are grounded in the established properties of related fluorenone compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, properties, and applications of this promising molecule.
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